N-(2-hydroxyethyl)-N'-(pyridin-4-ylmethyl)ethanediamide
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Overview
Description
N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE is a chemical compound that features both a hydroxyethyl group and a pyridinylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE typically involves the reaction of 2-hydroxyethylamine with a pyridine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinylmethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound could be explored for its pharmacological properties, such as its ability to modulate biological pathways or its potential as a drug candidate.
Industry
In industry, N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and pyridinylmethyl groups might play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other ethanediamides with different substituents, such as:
- N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
- N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE
Uniqueness
The uniqueness of N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The position of the pyridinylmethyl group (at the 4-position) might confer distinct properties compared to similar compounds with substituents at different positions.
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C10H13N3O3/c14-6-5-12-9(15)10(16)13-7-8-1-3-11-4-2-8/h1-4,14H,5-7H2,(H,12,15)(H,13,16) |
InChI Key |
LSQXQOZAEQGLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(=O)NCCO |
Origin of Product |
United States |
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